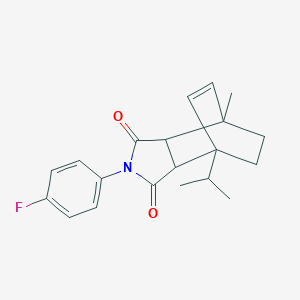
2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid, also known as MOCA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOCA belongs to the family of coumarin derivatives, which are widely studied for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid is not fully understood, but it is believed to involve the regulation of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid has been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and cancer. 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid also inhibits the phosphorylation of MAPKs, which are involved in the regulation of cell proliferation and apoptosis. Furthermore, 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid exhibits various biochemical and physiological effects, including the regulation of gene expression, inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid has been shown to regulate the expression of various genes involved in inflammation, cancer, and neurodegenerative diseases. 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid also inhibits cell proliferation by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid reduces oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid has several advantages for lab experiments, including its stability, solubility, and low toxicity. 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid is stable under various conditions and can be easily synthesized in large quantities. 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid is also highly soluble in water and organic solvents, making it suitable for various experimental protocols. However, 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid has some limitations, including its limited bioavailability and potential toxicity at high concentrations. 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid has low bioavailability due to its poor absorption and rapid metabolism in vivo. Moreover, 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid can be toxic at high concentrations, leading to cell death and tissue damage.
Zukünftige Richtungen
There are several future directions for 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid research, including the development of novel 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid derivatives with improved pharmacological properties, the investigation of 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid's potential in combination therapy with other drugs, and the exploration of 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid's therapeutic potential in various diseases. Moreover, the elucidation of 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid's mechanism of action and its molecular targets will provide valuable insights into its biological activities and potential therapeutic applications.
Synthesemethoden
2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid can be synthesized through various methods, including the reaction of 7-methylcoumarin with benzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-hydroxybenzoic acid with 7-methylcoumarin in the presence of a dehydrating agent such as phosphorus oxychloride.
Wissenschaftliche Forschungsanwendungen
2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid exhibits anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. In addition, 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Eigenschaften
Molekularformel |
C17H12O4 |
|---|---|
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
2-(7-methyl-4-oxochromen-2-yl)benzoic acid |
InChI |
InChI=1S/C17H12O4/c1-10-6-7-13-14(18)9-16(21-15(13)8-10)11-4-2-3-5-12(11)17(19)20/h2-9H,1H3,(H,19,20) |
InChI-Schlüssel |
XOESSMCVDAGKIW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3C(=O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-{[2-(4-methoxyphenoxy)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B241156.png)

![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-4-methylbenzenesulfonohydrazide](/img/structure/B241165.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B241166.png)
![1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine](/img/structure/B241170.png)

![N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241174.png)
![Isopropyl [5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241178.png)
![isopropyl [5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241179.png)
![Propyl [5-(4-tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241180.png)
![(5-{[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B241185.png)
